Coelichelin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

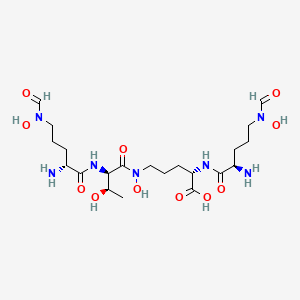

Coelichelin is a tetrapeptide hydroxamate siderophore that is isolated from Streptomyces coelicolor. It has a role as a siderophore and a bacterial metabolite. It is a tetrapeptide, a hydroxamic acid and a member of formamides. It is a conjugate acid of a this compound(3-).

Aplicaciones Científicas De Investigación

Introduction to Coelichelin

This compound is a novel peptide siderophore produced by Streptomyces coelicolor, characterized by its unique structure and significant role in iron chelation. This compound is synthesized through a non-ribosomal peptide synthetase pathway, which is crucial for microbial iron acquisition, particularly in iron-limited environments. The discovery of this compound has opened avenues for various scientific applications, particularly in microbiology, agriculture, and medicine.

Chemical Structure and Biosynthesis

This compound is identified as a tris-hydroxamate tetrapeptide, with its biosynthesis governed by a specific gene cluster within the Streptomyces coelicolor genome. The structural determination and functional analysis of this compound reveal its capacity to bind ferric ions effectively, facilitating iron transport in microbial systems.

Key Features of this compound

- Chemical Formula : C₁₈H₃₃N₉O₉

- Molecular Weight : 453.49 g/mol

- Functional Groups : Hydroxamate groups that enhance iron binding.

Microbial Iron Acquisition

This compound plays a pivotal role in the iron uptake mechanisms of Streptomyces coelicolor. It enhances the organism's ability to thrive in environments with limited iron availability, thereby promoting growth and metabolic functions essential for survival.

Agricultural Enhancements

The application of this compound in agriculture has been explored due to its potential to improve plant health by enhancing nutrient availability. It can assist in mobilizing iron from soil, thus promoting better growth in crops that are sensitive to iron deficiency.

Medical Applications

Research indicates that this compound and its derivatives can serve as effective probes for studying iron transport mechanisms in pathogenic bacteria such as Pseudomonas aeruginosa. The ability of this compound to deliver ferric iron makes it a valuable tool in understanding bacterial virulence and developing novel antimicrobial strategies.

Biotechnological Uses

This compound has been investigated for its potential biotechnological applications, particularly in bioremediation processes where it may assist in the mobilization of heavy metals from contaminated environments.

Case Study 1: Iron Uptake Mechanisms

A study demonstrated that mutants of Streptomyces coelicolor lacking this compound biosynthesis exhibited impaired growth under iron-limited conditions. This highlighted the essential role of this compound in microbial iron acquisition and its potential implications for understanding microbial ecology .

Case Study 2: Agricultural Application

Research conducted on the use of this compound in soil treatments showed improved plant growth metrics when applied to iron-deficient soils. The results indicated that this compound could effectively mobilize soil-bound iron, enhancing nutrient uptake in crops .

Case Study 3: Antimicrobial Research

In an investigation into the antimicrobial properties of this compound, it was found that its derivatives could inhibit the growth of Pseudomonas aeruginosa. This suggests potential therapeutic applications for managing infections caused by this pathogen .

Comparative Analysis Table

| Application Area | Description | Potential Benefits |

|---|---|---|

| Microbial Iron Acquisition | Enhances growth of Streptomyces under low iron conditions | Improved survival and metabolic efficiency |

| Agricultural Enhancements | Mobilizes soil-bound iron for plant uptake | Increased crop yield and health |

| Medical Applications | Serves as a probe for studying bacterial iron transport | Development of new antimicrobial therapies |

| Biotechnological Uses | Assists in bioremediation processes | Potential for environmental cleanup |

Propiedades

Fórmula molecular |

C21H39N7O11 |

|---|---|

Peso molecular |

565.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid |

InChI |

InChI=1S/C21H39N7O11/c1-13(31)17(25-19(33)15(23)6-3-9-27(38)12-30)20(34)28(39)10-4-7-16(21(35)36)24-18(32)14(22)5-2-8-26(37)11-29/h11-17,31,37-39H,2-10,22-23H2,1H3,(H,24,32)(H,25,33)(H,35,36)/t13-,14-,15-,16+,17-/m1/s1 |

Clave InChI |

ZPJLQAOTGYKOBJ-OVYGPGRDSA-N |

SMILES |

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |

SMILES isomérico |

C[C@H]([C@H](C(=O)N(CCC[C@@H](C(=O)O)NC(=O)[C@@H](CCCN(C=O)O)N)O)NC(=O)[C@@H](CCCN(C=O)O)N)O |

SMILES canónico |

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |

Sinónimos |

coelichelin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.